molecular formula C12H14O3 B051388 Methyl 4-(4-oxobutyl)benzoate CAS No. 106200-41-3

Methyl 4-(4-oxobutyl)benzoate

Cat. No. B051388
Key on ui cas rn: 106200-41-3
M. Wt: 206.24 g/mol
InChI Key: PKKOQVAJFXOJOA-UHFFFAOYSA-N
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Patent
US08507716B2

Procedure details

performing a bromiantion reaction between 4-(4-carbomethoxyphenyl)butanal and Br2 to give 2-bromo-4-(4-carbomethoxyphenyl)butanal;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH:14]=[O:15])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[Br:16]Br>>[Br:16][CH:13]([CH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([O:3][CH3:4])=[O:2])=[CH:6][CH:7]=1)[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=C1)CCCC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C=O)CCC1=CC=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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